molecular formula C13H16F3NO3S B7012499 N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide

Cat. No.: B7012499
M. Wt: 323.33 g/mol
InChI Key: KZZITACRINMSNO-UHFFFAOYSA-N
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Description

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is a synthetic organic compound that features a unique combination of fluorinated cyclopropyl and benzenesulfonamide moieties

Properties

IUPAC Name

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-2-17(7-8-20-12-9-13(12,15)16)21(18,19)11-6-4-3-5-10(11)14/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZITACRINMSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1CC1(F)F)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of 2,2-difluorocyclopropyl intermediates: The difluorocyclopropyl group can be introduced through cyclopropanation reactions involving difluorocarbene precursors.

    Attachment of the oxyethyl group: This step involves the reaction of the difluorocyclopropyl intermediate with an appropriate ethylene oxide derivative under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the oxyethyl intermediate with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its fluorinated structure may enhance its metabolic stability and bioavailability, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated groups can impart desirable characteristics such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide: This compound shares the difluorocyclopropyl group but differs in the presence of a prop-2-enamide moiety.

    2-(2,2-difluorocyclopropyl)naphthalene: Another compound with a difluorocyclopropyl group, but attached to a naphthalene ring.

Uniqueness

N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is unique due to the combination of its fluorinated cyclopropyl and benzenesulfonamide groups. This unique structure provides distinct chemical and biological properties that are not observed in similar compounds.

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